molecular formula C21H17F3N2O2 B4809430 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B4809430
M. Wt: 386.4 g/mol
InChI Key: CMTWEJCYHQRKBR-UHFFFAOYSA-N
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Description

1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone is a complex organic compound that features an indole structure, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of the indole derivatives. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The indole structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. The trifluoroethanone group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecule.

Comparison with Similar Compounds

Similar compounds to 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone include:

These compounds share structural similarities, such as the indole ring, but differ in their functional groups and overall structure. The presence of the trifluoroethanone group in this compound makes it unique, potentially offering different reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-13-19(20(28)21(22,23)24)15-7-3-5-9-17(15)26(13)12-18(27)25-11-10-14-6-2-4-8-16(14)25/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTWEJCYHQRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 2
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1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 6
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

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